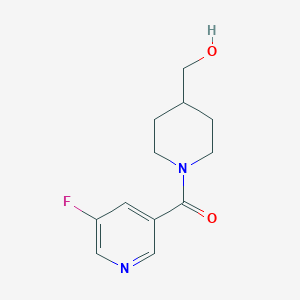

(5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone

CAS No.: 1713583-90-4

Cat. No.: VC3114268

Molecular Formula: C12H15FN2O2

Molecular Weight: 238.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1713583-90-4 |

|---|---|

| Molecular Formula | C12H15FN2O2 |

| Molecular Weight | 238.26 g/mol |

| IUPAC Name | (5-fluoropyridin-3-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone |

| Standard InChI | InChI=1S/C12H15FN2O2/c13-11-5-10(6-14-7-11)12(17)15-3-1-9(8-16)2-4-15/h5-7,9,16H,1-4,8H2 |

| Standard InChI Key | XIVCYGXFUOCADJ-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CO)C(=O)C2=CC(=CN=C2)F |

| Canonical SMILES | C1CN(CCC1CO)C(=O)C2=CC(=CN=C2)F |

Introduction

Structural Identification and Basic Properties

(5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone is a synthetic organic compound characterized by its unique molecular structure consisting of a fluoropyridine moiety connected to a hydroxymethylpiperidine group through a carbonyl linkage. The compound has gained interest in pharmacological and medicinal chemistry research due to these distinctive structural features.

Chemical Identifiers

The compound is uniquely identified through various chemical registration systems as presented in Table 1.

| Property | Value |

|---|---|

| CAS Number | 1713583-90-4 |

| Molecular Formula | C12H15FN2O2 |

| Molecular Weight | 238.26 g/mol |

| IUPAC Name | (5-fluoropyridin-3-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone |

| Standard InChI | InChI=1S/C12H15FN2O2/c13-11-5-10(6-14-7-11)12(17)15-3-1-9(8-16)2-4-15/h5-7,9,16H,1-4,8H2 |

| Standard InChIKey | XIVCYGXFUOCADJ-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CO)C(=O)C2=CC(=CN=C2)F |

| PubChem Compound ID | 113268821 |

Table 1: Chemical identifiers of (5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone

The compound's structure includes a 5-fluoropyridine ring connected to the carbonyl group, which forms an amide bond with the 4-(hydroxymethyl)piperidine moiety. This arrangement creates a molecule with potential hydrogen bonding capabilities through both the carbonyl and hydroxyl groups.

Structural Characteristics and Physicochemical Properties

Structural Features

The molecule consists of three principal components:

-

A 5-fluoropyridine ring system

-

A central amide linkage (carbonyl group)

-

A 4-(hydroxymethyl)piperidine ring

This structural arrangement potentially confers important physicochemical properties to the molecule. The fluorine atom at the 5-position of the pyridine ring can significantly influence the electronic distribution within the molecule, affecting its reactivity and binding characteristics.

Physicochemical Properties

While specific experimental physicochemical data for this compound is limited in the available literature, computational and structural analysis can provide insights into its expected properties:

-

Solubility Profile: The presence of both a hydroxyl group and an amide functionality suggests moderate water solubility with improved solubility in polar organic solvents.

-

Hydrogen Bonding: The compound possesses both hydrogen bond donor (hydroxyl group) and acceptor (carbonyl oxygen, pyridine nitrogen) capacities, which are critical for biological interactions.

-

Lipophilicity: The balance between the fluorinated aromatic system and the polar hydroxymethyl group likely results in a moderate logP value, potentially conferring suitable membrane permeability characteristics.

Structural Comparison with Related Compounds

Comparing (5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone with structurally related compounds provides valuable insights into its potential properties and applications.

Comparison with Fluorinated Analogs

Several structurally related compounds exhibit similar core structures with variations that may influence their biological activity:

| Compound | Core Structure | Key Differences | CAS Number |

|---|---|---|---|

| (5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone | Fluoropyridine-carbonyl-piperidine | Reference compound | 1713583-90-4 |

| (3-(Aminomethyl)piperidin-1-yl)(5-fluoropyridin-3-yl)methanone | Fluoropyridine-carbonyl-piperidine | Amine vs. hydroxyl group | 1587388-59-7 |

| (5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone | Bromopyridine-carbonyl-piperidine | Bromine vs. fluorine, pyrrolidine substituent | 1314241-44-5 |

| (5-Fluoropyridin-3-yl)boronic acid | Fluoropyridine | Lacks piperidine and carbonyl groups | 872041-86-6 |

Table 2: Structural comparison with related compounds

The subtle structural differences between these compounds, particularly the replacement of fluorine with bromine or the substitution of a hydroxymethyl group with other functionalities, can significantly impact their chemical reactivity, metabolic stability, and binding properties to biological targets .

Structure-Activity Relationship Considerations

Understanding how the structural elements of (5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone contribute to potential biological activity is essential for rational compound optimization.

Key Structural Elements for Biological Activity

-

Fluoropyridine Ring: The fluorine atom likely influences the electronic distribution of the pyridine ring, potentially enhancing binding to biological targets through altered electron density and hydrogen-bonding capabilities.

-

Carbonyl Linker: The amide functionality provides rigidity to the molecule while serving as a hydrogen bond acceptor, potentially crucial for target recognition.

-

Hydroxymethyl Group: This group can engage in hydrogen bonding interactions with biological targets and serves as a site for potential metabolism or derivatization to optimize pharmacokinetic properties.

Comparison with Bioactive Analogs

Related compounds featuring similar structural components have demonstrated various biological activities. For instance, compounds containing the 4-(hydroxymethyl)piperidine moiety have been investigated for their potential as PDE10 inhibitors, indicating the significance of this structural element in certain pharmacological contexts .

Analytical Characterization

Spectroscopic Analysis

The compound can be characterized using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the pyridine protons, piperidine ring protons, and the hydroxymethyl group

-

¹³C NMR would identify the carbonyl carbon, aromatic carbons of the pyridine ring, and aliphatic carbons of the piperidine ring

-

-

Mass Spectrometry (MS):

-

The molecular ion peak would appear at m/z 238.26, corresponding to the molecular weight

-

Fragmentation patterns would likely show loss of the hydroxymethyl group and cleavage of the amide bond

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands would be observed for the carbonyl group (approximately 1650 cm⁻¹)

-

O-H stretching from the hydroxymethyl group (approximately 3300-3600 cm⁻¹)

-

Future Research Directions

Knowledge Gaps and Research Opportunities

Several research opportunities exist for further investigation of (5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone:

-

Comprehensive Biological Evaluation: Systematic screening against various biological targets to identify potential therapeutic applications.

-

Structure-Activity Relationship Studies: Synthesis and evaluation of structural analogs to optimize activity and physicochemical properties.

-

Detailed Pharmacokinetic Profiling: Investigating absorption, distribution, metabolism, excretion, and toxicity properties.

-

Crystal Structure Determination: X-ray crystallography studies would provide detailed three-dimensional structural information, enhancing understanding of binding modes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume